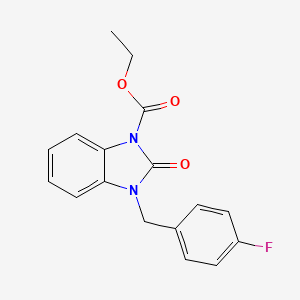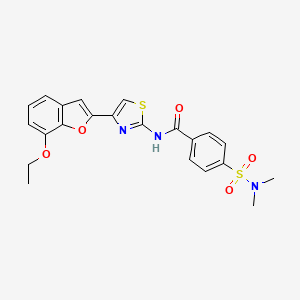
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Anti-inflammatory Activities
The compound has been explored for its potential in anticancer and anti-inflammatory applications. Research indicates that derivatives of pyrazolopyrimidines, closely related to the mentioned compound, exhibit cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7 and also possess 5-lipoxygenase inhibition activities. This suggests their potential role in the development of novel anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial activities. The synthesis of new heterocycles incorporating the antipyrine moiety, for example, resulted in compounds tested and evaluated as antimicrobial agents, indicating the potential use of such compounds in fighting bacterial and fungal infections (Bondock et al., 2008).
Anti-Tuberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing significant activity against Mycobacterium tuberculosis. This highlights the potential application of compounds with similar structural features in the treatment of tuberculosis, one of the leading infectious diseases worldwide (Jeankumar et al., 2013).
Antiviral Activity
Furthermore, derivatives have been synthesized and tested for their antiviral activities, particularly against the avian influenza virus, showing significant effectiveness. This suggests the potential of these compounds in the development of new antiviral drugs, which is crucial in the face of emerging viral threats (Hebishy et al., 2020).
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazolo[3,4-d]pyrimidine derivatives, have been known to interact with a broad range of targets .
Mode of Action
Similar compounds have been reported to induce apoptosis or trigger cell cycle arrest in certain cell lines . The compound’s interaction with its targets could lead to changes in cellular processes, ultimately affecting cell survival and proliferation.
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, including anti-inflammatory, antioxidant, and cytotoxic activities . These activities suggest that the compound could affect multiple biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines . This suggests that the compound could have potential anti-cancer properties.
特性
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-15-18(16(2)27(25-15)20-10-6-7-12-22-20)11-13-23-21(29)19-14-24-28(26-19)17-8-4-3-5-9-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUCSJCDZOWBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)
![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)
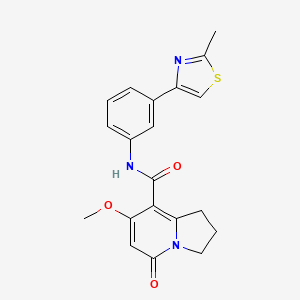
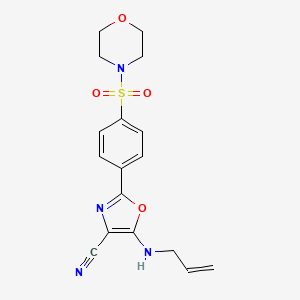
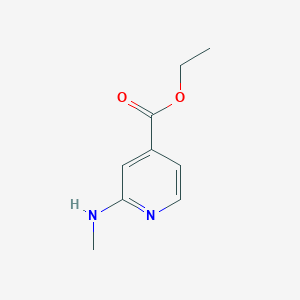
![3-(3-Chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)

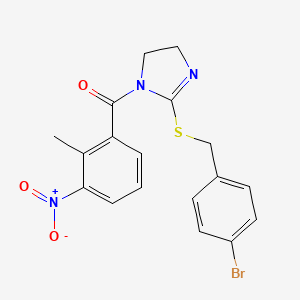
![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)
![6-ethyl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2896980.png)
